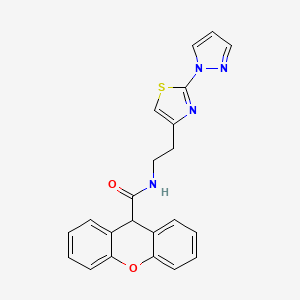

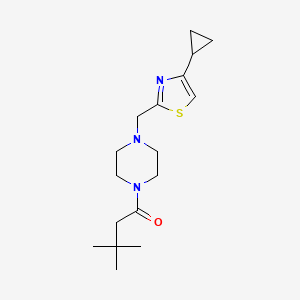

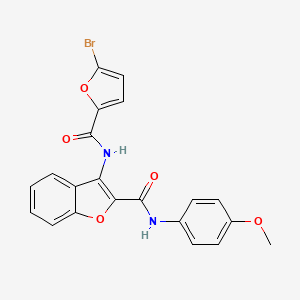

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

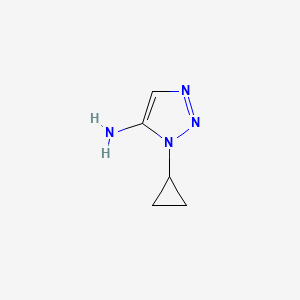

Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mechanism of Action

Target of Action

The compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide, is a novel compound that has been gaining immense attention in the scientific community. . Thiazoles, a key structural component of this compound, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

, it’s plausible that this compound may influence a variety of biochemical pathways.

Result of Action

. Therefore, it’s plausible that this compound may have similar effects.

Advantages and Limitations for Lab Experiments

PTX has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. However, PTX has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

PTX has shown great potential for use as a therapeutic agent, and several future directions for research can be identified. These include the investigation of PTX's potential use in combination with other drugs for the treatment of various diseases, the development of new synthetic routes for PTX that are more cost-effective and scalable, and the investigation of PTX's potential use in the treatment of viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of PTX and to identify its molecular targets.

Synthesis Methods

PTX can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-1-(1H-pyrazol-1-yl)ethanone to form an intermediate compound. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to yield PTX. The synthesis of PTX has been optimized over the years, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.

Scientific Research Applications

PTX has been extensively studied for its potential use as a therapeutic agent. Its anti-inflammatory properties have been investigated in the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease. PTX has also been shown to possess anti-cancer properties, and several studies have reported its ability to inhibit the growth and proliferation of cancer cells. Additionally, PTX has been investigated for its anti-viral properties, and it has been shown to inhibit the replication of several viruses, including HIV and influenza.

properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNYRQYZMYHFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)

![3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2793073.png)

![N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793076.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)

![Ethyl 3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)propanoate](/img/structure/B2793084.png)